2-Imino-2l6-thiaspiro[3.5]nonane 2-oxide
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Overview
Description
2-Imino-2l6-thiaspiro[3.5]nonane 2-oxide is a chemical compound with the molecular formula C₈H₁₅NOS and a molecular weight of 173.28 g/mol . This compound is characterized by a spirocyclic structure, which includes a sulfur atom and an imino group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of 2-Imino-2l6-thiaspiro[3.5]nonane 2-oxide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of a thiaspiro compound with an oxidizing agent to introduce the imino and oxide functionalities. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
2-Imino-2l6-thiaspiro[3.5]nonane 2-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Imino-2l6-thiaspiro[3.5]nonane 2-oxide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Medicine: The compound’s potential therapeutic properties are being investigated, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-Imino-2l6-thiaspiro[3.5]nonane 2-oxide involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with target molecules, while the sulfur atom can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2-Imino-2l6-thiaspiro[3.5]nonane 2-oxide can be compared with other similar compounds, such as:
2-Thiaspiro[3.5]nonane-2,2,7-trione: This compound has a similar spirocyclic structure but lacks the imino group, making it less reactive in certain types of chemical reactions.
2-Imino-2lambda6-thiaspiro[3.5]nonane 2,2-dioxide:
The uniqueness of this compound lies in its combination of the imino and oxide functionalities, which provide a versatile platform for various chemical and biological studies.
Properties
IUPAC Name |
2-imino-2λ6-thiaspiro[3.5]nonane 2-oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NOS/c9-11(10)6-8(7-11)4-2-1-3-5-8/h9H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBFYPJOUCEAKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CS(=N)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NOS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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